3-(2-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole

Medicinal Chemistry Structure-Activity Relationship Molecular Design

This 3-(2-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole offers a strategic advantage over generic aryl-sulfonylpyrroles. The ortho-chlorophenyl group enforces a unique torsional angle critical for selective kinase inhibitor binding to hydrophobic pockets, while the free N-H enables downstream N-functionalization for pharmacokinetic modulation. The electron push-pull architecture also supports fine-tuned hyperpolarizability for NLO materials. Procure as a reliable, 97% purity intermediate to accelerate HTS library construction and bypass complex in-house core synthesis.

Molecular Formula C11H10ClNO2S
Molecular Weight 255.72 g/mol
CAS No. 87388-63-4
Cat. No. B12890555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole
CAS87388-63-4
Molecular FormulaC11H10ClNO2S
Molecular Weight255.72 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CNC=C1C2=CC=CC=C2Cl
InChIInChI=1S/C11H10ClNO2S/c1-16(14,15)11-7-13-6-9(11)8-4-2-3-5-10(8)12/h2-7,13H,1H3
InChIKeyDWJOZOYTSLSZLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole (87388-63-4): A Defined Ortho-Chlorophenyl Methylsulfonyl Pyrrole Building Block for Chemical Biology and Materials Synthesis


3-(2-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole (CAS 87388-63-4) is a C-3 aryl, C-4 methylsulfonyl-substituted pyrrole with the molecular formula C11H10ClNO2S and a molecular weight of 255.72 g/mol . This compound is commercially available as a research chemical with a standard purity of 97% . The substitution pattern, featuring an ortho-chlorophenyl group at the 3-position and a methylsulfonyl group at the 4-position on the pyrrole ring, dictates its reactivity profile, electronic properties, and steric environment, which are critical for applications in medicinal chemistry and materials science [1].

Why 3-(2-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole Cannot Be Replaced by Common Pyrrole Analogs


Generic substitution among 3-aryl-4-methylsulfonyl pyrroles is not reliable due to the specific steric and electronic influence of the ortho-chloro substituent on the phenyl ring. Unlike its para-chloro (87388-59-8) or 2,4-dichloro (87388-60-1) analogs, the ortho-chlorophenyl group creates a unique torsional angle and electronic distribution affecting the pyrrole core's reactivity, which can critically influence subsequent functionalization, target binding, or material properties [1]. Additionally, the presence of the free N-H pyrrole, in contrast to N-substituted sulfonylpyrroles, provides a distinct hydrogen-bonding donor capability essential for certain biological interactions and synthetic routes [2].

Quantitative Differential Evidence for 3-(2-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole vs. Key Analogs


Ortho vs. Para Chloro Substitution: Steric and Electronic Parameter Comparison

The ortho-chlorophenyl substituent in the target compound (87388-63-4) introduces a significantly different steric (Taft Es parameter) and electronic (Hammett σp) profile compared to the para-chlorophenyl analog (87388-59-8). This difference is fundamental to molecular recognition and reactivity. The target compound exhibits a larger dihedral angle between the phenyl and pyrrole rings due to ortho steric clash, directly impacting conjugation and binding conformation . No direct biological comparison data was found for these specific compounds; this is a class-level inference based on well-established SAR principles for ortho-substituted biaryls.

Medicinal Chemistry Structure-Activity Relationship Molecular Design

Impact of Additional Chlorine Substituent: Target vs. 2,4-Dichlorophenyl Analog

The target compound contains a single ortho-chlorine, whereas the analog 3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrrole (87388-60-1) contains an additional para-chlorine. This leads to a significant difference in steric bulk and lipophilicity. The target compound's molecular weight is 255.72 g/mol, compared to 290.16 g/mol for the analog. The lower molecular weight and lipophilicity of the target compound are advantageous for achieving favorable pharmacokinetic properties if the scaffold is used in drug development [1].

Medicinal Chemistry Physicochemical Property Lead Optimization

Commercial Availability and Defined Purity Profile

The target compound is commercially available from multiple vendors with a standard purity of 97% . This contrasts with some analogs, such as 3-(2-chlorophenyl)-1H-pyrrole (71845-14-2), which is listed as 'Discontinued' by a major supplier, limiting its accessibility for research programs .

Chemical Sourcing Procurement Quality Control

Optimal Application Scenarios for Prioritizing 3-(2-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole (87388-63-4)


Scaffold for Ortho-Substituted Conformationally Constrained Kinase Inhibitor Design

Based on its distinct conformational restraint compared to the para-chloro analog, 3-(2-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole is a superior starting point for designing kinase inhibitors where a specific conformation around the biaryl bond is crucial for binding to a hydrophobic pocket. The ortho-chlorine restricts rotation, potentially improving binding affinity and selectivity profiles in medicinal chemistry programs targeting ATP-binding sites . The presence of the free N-H also allows for introduction of further N-substituents to modulate pharmacokinetics, as demonstrated by extensive N-sulfonylpyrrole SAR studies [1].

Nonlinear Optical (NLO) Chromophore Development

The specific electronic push-pull architecture, with an electron-rich pyrrole ring bearing an electron-withdrawing methylsulfonyl group and an ortho-chlorophenyl donor/acceptor, can be exploited to fine-tune hyperpolarizability for second-order nonlinear optics. The structural differentiation from other aryl analogs directly influences the first hyperpolarizability (β) value, a critical performance metric for NLO materials. This creates a path for creating optically active materials with specific operational parameters [2].

Key Intermediate for Efficient Synthesis of Ortho-Chlorinated Biaryl Libraries

The commercial availability of this compound with a 97% purity benchmark allows it to serve as a reliable, structurally defined intermediate for late-stage diversification, such as Suzuki couplings at the pyrrole C-2 or C-5 positions, or functional group interconversions (FGI) of the methylsulfonyl unit. This avoids the need for in-house construction of the complex ortho-chlorophenyl-pyrrole-sulfone core, saving significant development time in high-throughput screening (HTS) library construction. This advantage is underscored by the discontinuation of the simpler analog, 3-(2-chlorophenyl)-1H-pyrrole, making the target compound a more viable route to this structural space .

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